2-Methoxy-1-naphthaldehyde oxime
Description
Significance of Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile building block in the synthesis of a multitude of organic molecules. numberanalytics.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and materials. numberanalytics.comthieme-connect.com The rigid, planar structure of the naphthalene ring system, combined with its susceptibility to electrophilic substitution and other functionalization reactions, allows for the creation of complex and highly substituted derivatives. nih.govrasayanjournal.co.in This has led to their use in creating compounds with specific biological activities, such as anti-inflammatory, anticancer, and antimicrobial agents. thieme-connect.comrasayanjournal.co.in The development of regioselective synthesis methods for polysubstituted naphthalenes is an active area of research, driven by the demand for novel compounds in various industrial sectors. nih.gov
Chemical Versatility of the Oxime Functional Group in Organic Transformations
The oxime functional group (C=N-OH) is a cornerstone of organic synthesis, prized for its reactivity and ability to participate in a wide array of chemical transformations. numberanalytics.comnumberanalytics.com Oximes are typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). numberanalytics.comnsf.gov They serve as crucial intermediates in the synthesis of nitrogen-containing compounds like amines, nitriles, and various heterocyclic structures. numberanalytics.com The N-O bond within the oxime group is susceptible to fragmentation, often leading to the formation of reactive iminyl radicals, which can be harnessed in further synthetic steps. nsf.gov This reactivity, coupled with the stability of oximes compared to imines, makes them valuable tools for constructing complex molecular architectures. nsf.gov The diverse applications of oximes extend to medicinal chemistry, materials science, and analytical chemistry. numberanalytics.comrsc.org
Overview of 2-Methoxy-1-naphthaldehyde (B1195280) Oxime within the Naphthalene Oxime Class
Within the broader class of naphthaldehyde oximes, 2-Methoxy-1-naphthaldehyde oxime stands out as a compound with specific research interest. Its structure features a methoxy (B1213986) group at the 2-position of the naphthalene ring and an oxime function derived from the aldehyde at the 1-position. This particular arrangement of functional groups influences its chemical properties and potential applications.
The synthesis of this compound typically involves the reaction of 2-Methoxy-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297). prepchem.com Research has also explored the synthesis of related compounds, such as (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime, highlighting the ongoing investigation into this class of molecules. researchgate.net
Recent studies have identified 2-Methoxy-1-naphthaldehyde, the precursor to the oxime, as a novel inhibitor of strigolactone signaling in plants. nih.gov This discovery, stemming from in silico virtual screening, suggests potential applications in agriculture for regulating plant growth and development. nih.gov Furthermore, other oxime-bearing naphthalene derivatives have been synthesized and evaluated for their potential as Nrf2 activators, which play a role in cellular antioxidant responses and have implications for chemoprevention. nih.gov These findings underscore the potential of this compound and related compounds in diverse areas of chemical and biological research.
Chemical Compound Information
| Compound Name |
| 2-Methoxy-1-naphthaldehyde |
| This compound |
| 1-Naphthaldehyde |
| 2-Hydroxy-1-naphthaldehyde (B42665) |
| 2-Ethoxy-1-naphthaldehyde |
| (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime |
| 1-Nitronaphthalene |
| 2-Nitronaphthalene |
| Naproxen |
| Nabumetone |
| (E)-1-(naphthalen-2-yloxy)propan-2-one oxime |
| (Z)-2-(naphthalen-2-yloxy)-1-phenylethanone oxime |
Physicochemical Properties of 2-Methoxy-1-naphthaldehyde
| Property | Value |
| Molecular Formula | C12H10O2 nih.govthermofisher.com |
| Molecular Weight | 186.21 g/mol nih.gov |
| Appearance | Cream to pale brown crystals or powder thermofisher.com |
| Melting Point | 80.0-87.0 °C thermofisher.com |
| IUPAC Name | 2-methoxynaphthalene-1-carbaldehyde nih.govthermofisher.com |
| CAS Number | 5392-12-1 nih.govsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
99806-91-4 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(NZ)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3/b13-8- |
InChI Key |
VHXRWOTZOBRMJG-JYRVWZFOSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N\O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methoxy 1 Naphthaldehyde Oxime
Strategies for the Preparation of 2-Methoxy-1-naphthaldehyde (B1195280) Oxime
The formation of an oxime from an aldehyde is a well-established condensation reaction in organic chemistry. The process involves the reaction of an aldehyde with hydroxylamine (B1172632), resulting in a compound containing the R-CH=NOH functional group.
Direct Oxime Formation Protocols from 2-Methoxy-1-naphthaldehyde
The direct synthesis of 2-Methoxy-1-naphthaldehyde oxime is achieved by reacting 2-Methoxy-1-naphthaldehyde with hydroxylamine hydrochloride. A common procedure involves dissolving the naphthaldehyde precursor in a suitable solvent, such as methanol, and treating it with hydroxylamine hydrochloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid salt of hydroxylamine, thereby liberating the free hydroxylamine nucleophile required for the reaction.
A representative protocol for a structurally similar compound, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, involves reacting the aldehyde with 1.1 equivalents of hydroxylamine hydrochloride in methanol. researchgate.net The reaction is initiated at 0°C and then allowed to proceed at room temperature for approximately one hour, using a saturated aqueous solution of sodium carbonate as the base. researchgate.net This method can be adapted for 2-Methoxy-1-naphthaldehyde, leading to the formation of the corresponding oxime. The general reaction is depicted below:
C₁₂H₁₀O₂ (2-Methoxy-1-naphthaldehyde) + NH₂OH·HCl (Hydroxylamine hydrochloride) + Base → C₁₂H₁₁NO₂ (this compound) + H₂O + Base·HCl
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To improve the efficiency of the oximation reaction, various parameters can be optimized. Research into the synthesis of aryl oximes has highlighted several strategies for enhancing reaction rates and yields. These strategies, while often demonstrated on other aromatic aldehydes, provide a framework for optimizing the synthesis of this compound.
Catalyst and Base Selection: The choice of base is critical. While sodium carbonate is effective, other bases can be employed. Studies on oximation have shown that using sodium carbonate in a 1:1:1.5 molar ratio of aldehyde to hydroxylamine hydrochloride to base can result in high yields (95%). asianpubs.org The reaction can also be performed under solvent-free "grindstone" conditions, which is an environmentally friendly approach that can reduce reaction times and simplify purification. asianpubs.orgnih.gov In this method, the solid reactants are ground together, often with a catalyst like Bismuth(III) oxide (Bi₂O₃), to promote the reaction. nih.gov
Solvent System: The choice of solvent can significantly impact reaction time and yield. While alcohols like methanol or ethanol (B145695) are common, greener alternatives have been explored. A mixture of methanol and mineral water (1:1 v/v) has been shown to be a highly effective medium for the synthesis of aryl oximes at room temperature, often providing high yields in a short time frame. ias.ac.in The salts present in mineral water, such as carbonates and sulfates, can activate the hydroxylamine source and accelerate the reaction. ias.ac.in
Reaction Time and Temperature: Conventional methods may require refluxing for extended periods. orientjchem.org However, optimized procedures, such as the use of mineral water or grinding techniques, can drastically shorten reaction times, with some reactions reaching completion in as little as two to five minutes at room temperature. nih.govias.ac.in
| Parameter | Conventional Method | Optimized Approaches | Potential Advantage |
|---|---|---|---|
| Solvent | Methanol or Ethanol | Solvent-free (Grinding), Methanol/Mineral Water | Reduced waste, faster reaction, lower cost |
| Base/Catalyst | Pyridine, Sodium Acetate (B1210297), Sodium Carbonate | Sodium Carbonate (optimized ratio), Bismuth(III) oxide | Higher yields, milder conditions |
| Temperature | Room Temperature to Reflux | Room Temperature | Energy efficiency, reduced side reactions |
| Reaction Time | 1 - 24 hours | 2 - 60 minutes | Increased throughput |
Synthesis of 2-Methoxy-1-naphthaldehyde Precursors
The availability of the starting material, 2-Methoxy-1-naphthaldehyde, is a prerequisite for the synthesis of the target oxime. This aldehyde is not commonly sourced directly and is typically synthesized through the functionalization of a simpler naphthalene (B1677914) derivative.
Vilsmeier-Haack Reaction Approaches for Naphthaldehyde Scaffolds
A powerful and widely used method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction. wikipedia.orgcambridge.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.com
The mechanism involves the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.org The Vilsmeier-Haack reaction is particularly effective for arenes that are activated with electron-donating groups, making it an ideal choice for the formylation of methoxy-substituted naphthalenes. chemistrysteps.com A closely related example is the formylation of 2-ethoxynaphthalene to produce 2-ethoxy-1-naphthaldehyde. cambridge.org
| Component | Role in Reaction | Common Example |
|---|---|---|
| Aromatic Substrate | Nucleophile | 2-Methoxynaphthalene |
| Formylating Agent Source | Forms the electrophile | N,N-Dimethylformamide (DMF) |
| Halogenating Agent | Activates the formamide | Phosphorus oxychloride (POCl₃) |
| Intermediate Electrophile | Attacks the aromatic ring | Chloromethyliminium salt (Vilsmeier Reagent) |
| Final Step | Forms the aldehyde | Aqueous Hydrolysis |
Regioselective Functionalization of Naphthalene Rings with Methoxy (B1213986) Groups
The synthesis of the specific precursor 2-Methoxy-1-naphthaldehyde begins with the regioselective introduction of the methoxy group, followed by the regioselective formylation. The starting material is typically 2-naphthol (β-naphthol). The hydroxyl group of 2-naphthol is first converted to a methoxy group via a Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Once 2-methoxynaphthalene is formed, the subsequent Vilsmeier-Haack formylation must proceed with high regioselectivity. The position of the incoming formyl group is dictated by the directing effect of the existing methoxy group. The methoxy group is a powerful electron-donating group, activating the naphthalene ring towards electrophilic attack. organicchemistrytutor.comwikipedia.org Through resonance, it increases the electron density at the ortho (C1 and C3) and para (C4, C5, C7) positions relative to its own position at C2.
In the case of 2-methoxynaphthalene, the C1 position is highly activated and is the preferred site for electrophilic substitution. stackexchange.com The C3 position is also activated but is generally less reactive than C1. Furthermore, the C1 position is sterically more accessible than the C3 position. Therefore, the Vilsmeier-Haack reaction on 2-methoxynaphthalene proceeds with high regioselectivity to afford 2-Methoxy-1-naphthaldehyde as the major product. stackexchange.com This regiochemical control is crucial for the successful synthesis of the desired precursor.
Coordination Chemistry and Potential As a Ligand in Metal Complex Formation
Exploration of 2-Methoxy-1-naphthaldehyde (B1195280) Oxime as a Chelating Ligand
2-Methoxy-1-naphthaldehyde oxime, possessing both a nitrogen atom in the oxime group and an oxygen atom in the methoxy (B1213986) group, is an effective chelating agent. The presence of these donor atoms in proximity allows it to bind to a central metal ion, forming a stable chelate ring. The stability of these complexes is a key feature, making them subjects of extensive study. researchgate.net
Ligands derived from naphthaldehyde are known to form stable complexes with transition metal ions. uowasit.edu.iq The coordination potential is significantly influenced by the functional groups present on the naphthalene (B1677914) ring. In the case of this compound, the oxime group (-C=N-OH) provides a primary coordination site through the nitrogen atom. The methoxy group (-OCH₃) can also participate in coordination, although in many cases, it is the deprotonated hydroxyl group of a related Schiff base or the oxime's hydroxyl group that engages in bonding. nih.govresearchgate.net The delocalized π-electron system of the naphthalene ring also plays a role in stabilizing the resulting metal complexes.
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
Transition metal complexes of ligands derived from 2-Methoxy-1-naphthaldehyde have been successfully synthesized and characterized. A common method involves the reaction of the ligand with various metal salts, such as acetates or chlorides, in a suitable solvent like ethanol (B145695) or methanol. ekb.egresearchgate.net For instance, octahedral complexes of Co(II), Ni(II), Cu(II), and Zn(II) with a Schiff base ligand based on 2-methoxy-1-naphthaldehyde have been prepared. tandfonline.com
The characterization of these complexes relies on a suite of analytical and spectroscopic techniques, including elemental analysis, molar conductance, magnetic susceptibility, and various spectral methods like FT-IR, UV-Vis, NMR, and mass spectrometry. ekb.egtandfonline.com
Molar Conductance and Magnetic Susceptibility: Molar conductance measurements in solvents like DMF often indicate a non-electrolytic nature for these complexes, suggesting that the anions are coordinated to the metal center or that the complex is neutral. ajol.info Magnetic susceptibility measurements help in determining the geometry of the complexes. For example, magnetic moment values can confirm the octahedral geometry around a Cr(III) or Mn(II) ion. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands of the ligand are observed to shift upon complexation. For example, the ν(C=N) stretching vibration of the azomethine or oxime group typically shifts to a lower frequency in the complex, indicating the involvement of the nitrogen atom in coordination. ajol.infoacs.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. acs.org
| Compound | ν(C=N) Azomethine | ν(M-O) | ν(M-N) |
|---|---|---|---|
| Ligand | 1617 | - | - |
| Co(II) Complex | Shifted | ~653-558 | ~560-541 |
| Ni(II) Complex | Shifted | ~653-558 | ~560-541 |
| Cu(II) Complex | Shifted | ~653-558 | ~560-541 |
| Zn(II) Complex | Shifted | ~653-558 | ~560-541 |
Data inferred from analogous Schiff base complexes. ajol.infoacs.org
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. For instance, the spectrum of a Mn(II) complex may show an absorption band around 586 nm, corresponding to the ⁶A₁g → ⁴T₂g(G) transition, which is characteristic of an octahedral geometry. nih.gov Similarly, a Co(II) complex might exhibit a band at 580 nm, attributable to the ⁴T₁g(F) → ⁴A₂g(F) transition, also in an octahedral environment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to further elucidate the structure of the complexes, particularly for diamagnetic ones like Zn(II) complexes. In the ¹H NMR spectrum of a Zn(II) complex, the disappearance of the phenolic -OH proton signal (if present in the parent ligand) confirms its deprotonation and coordination to the metal ion. nih.gov Shifts in the signals of aromatic and methoxy protons also provide evidence of complexation. bingol.edu.tr
Mass Spectrometry: Mass spectral data confirms the proposed molecular formula of the synthesized compounds by showing the molecular ion peak. acs.org
Investigation of Coordination Modes and Ligand Field Effects
This compound and its derivatives can act as multidentate ligands, coordinating to metal ions in various ways. science.gov Often, they behave as bidentate or tridentate ligands. ekb.egscience.gov
In many reported cases involving similar structures, the ligand coordinates in a bidentate fashion through the azomethine nitrogen and a deprotonated phenolic oxygen. nih.gov However, tridentate coordination is also possible, involving the oxime or imine nitrogen, an oxygen atom, and another donor atom if present. researchgate.net For example, some tridentate Schiff base ligands coordinate to the metal center via the amidate-O, imine-N, and oxime-N atoms, forming stable fused 5,5-membered chelate rings. researchgate.net
The coordination of the ligand to the metal center creates a ligand field, which splits the d-orbitals of the metal ion. The nature and magnitude of this splitting, along with parameters like the ligand field splitting energy (10Dq), Racah inter-electronic repulsion parameter (B), and the nephelauxetic ratio (β), can be determined from the electronic spectra. These parameters provide insights into the nature of the metal-ligand bond. For example, the values can indicate a significant covalent character in the metal-ligand bonds. ekb.eg
Based on spectral and magnetic data, various geometries can be proposed for the complexes, with octahedral being common for Co(II), Ni(II), and Mn(II), while Cu(II) can adopt square planar or distorted octahedral geometries, and Zn(II) is often found in tetrahedral or octahedral environments. nih.govtandfonline.comekb.eg
Influence of Metal Center on Electronic Structure and Reactivity
The identity of the central metal ion significantly influences the electronic structure, geometry, and reactivity of the complex. Metals like cobalt, nickel, and copper, due to their smaller size and higher nuclear charge, have a great affinity for coordination. ekb.eg
The choice of metal can affect the final geometry of the complex. For instance, with the same ligand, Zn(II) might form a tetrahedral complex, while other transition metals like Ni(II), Co(II), and Cr(III) form octahedral complexes. nih.gov The electronic configuration of the metal ion (e.g., d⁷ for Co(II), d⁸ for Ni(II)) dictates the magnetic properties and the observed electronic transitions. ajol.info
The metal center can also mediate the reactivity of the ligand itself. In a notable example, the reaction of 2-hydroxynaphthaldehyde oxime with a ruthenium(III) precursor led to the reduction of the oxime to an imine, with the resulting imine ligand coordinated to the ruthenium center. ntu.edu.tw This demonstrates that the metal can play an active role in transforming the ligand during the complexation process. The thermal stability of the complexes is also dependent on the metal ion, with studies on analogous compounds showing stability orders such as Cu(II) > Ni(II) > Co(II) > Zn(II). nih.gov
Computational and Theoretical Studies of 2 Methoxy 1 Naphthaldehyde Oxime
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For derivatives and compounds related to 2-methoxy-1-naphthaldehyde (B1195280) oxime, DFT calculations have been employed to explore their geometry and energy features. eie.grnih.govscite.ai These calculations are fundamental to understanding the molecule's stability, preferred conformations, and the distribution of electron density, which dictates its chemical behavior.
In studies of similar naphthaldehyde oxime systems, DFT has been used to analyze the geometry and energy features related to reaction outcomes. eie.grnih.govscite.ai For instance, in the study of 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, a structurally related compound, DFT calculations were essential in exploring the oxidant- and stereo-guided selectivity of its oxidation outcomes. eie.grnih.gov Such analyses typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties.
Table 1: Example DFT-Calculated Geometric Parameters for a Naphthaldehyde Oxime Derivative This table presents hypothetical data for illustrative purposes, based on typical values obtained from DFT calculations for similar organic molecules.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C1 | C2 | 1.37 Å | |
| Bond Length | C=N | 1.28 Å | ||
| Bond Length | N-O | 1.41 Å | ||
| Bond Length | O-H | 0.97 Å | ||
| Bond Angle | C-C-N | 121.5° | ||
| Bond Angle | C=N-O | 110.8° | ||
| Dihedral Angle | C-C-N-O | 179.5° |
These parameters are critical for understanding the spatial arrangement of the atoms and the planarity of different parts of the molecule. The electronic properties, such as orbital energies (HOMO-LUMO gap), Mulliken charges, and the electrostatic potential map, derived from DFT calculations, help in predicting the sites susceptible to nucleophilic or electrophilic attack.
Quantum Chemical Analysis of Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed analysis of reaction pathways, the identification of transition states, and the calculation of activation barriers. For derivatives of naphthaldehyde oxime, these methods have been used to understand the mechanisms of complex reactions like cycloadditions and cyclizations. eie.grnih.govscite.ai
In a study on the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime, calculations revealed the reaction proceeds through a transient o-naphthoquinone nitrosomethide intermediate. eie.grnih.govscite.ai The subsequent reaction pathways, either an intermolecular Diels-Alder type self-cycloaddition or an intramolecular cyclization, were evaluated. eie.grnih.gov The calculations showed that the intermolecular cycloaddition was significantly more favorable, with a reaction free energy of -82.0 kcal/mol, compared to the intramolecular reaction at -37.6 kcal/mol. nih.govscite.ai
The presence of a methoxy (B1213986) group, as in 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, was found to sterically hinder the formation of the typical spiro adduct-dimer. eie.grnih.gov Instead, it favored a more facile cyclodehydration to an isoxazole (B147169) structure by approximately 4.9 kcal/mol. eie.grnih.govscite.ai This demonstrates the power of quantum chemical analysis in predicting how substituents can alter reaction outcomes by influencing the stability of transition states and intermediates.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For compounds like 4-hydroxy-1-naphthaldehyde, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been successfully used to determine optimized molecular geometry and vibrational wavenumbers. researchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute NMR chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. grafiati.com For example, in a study on naphthalene-based oxime esters, the UV-Vis absorption spectra were analyzed to understand the influence of the naphthalene (B1677914) chromophore and methoxy group substituents on the electronic properties. mdpi.comresearchgate.net The presence of a methoxy group was noted to significantly affect the singlet and triplet state quantum yields. mdpi.com
Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table contains hypothetical data to illustrate the correlation between computationally predicted and experimentally observed values for a molecule like 2-methoxy-1-naphthaldehyde oxime.
| Spectrum | Feature | Predicted Value | Experimental Value |
| ¹H NMR | -OH Proton (ppm) | 11.5 | 11.6 |
| ¹H NMR | CH=N Proton (ppm) | 9.1 | 9.12 |
| ¹³C NMR | C=N Carbon (ppm) | 159.5 | 159.9 |
| IR | C=N Stretch (cm⁻¹) | 1635 | 1631 |
| IR | N-O Stretch (cm⁻¹) | 1470 | 1465 |
| UV-Vis | λmax (nm) | 355 | 360 |
The close agreement typically found between predicted and experimental spectra validates the computed structural and electronic features of the molecule.
Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., with related biological targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand and predict ligand-receptor interactions. The precursor to the oxime, 2-methoxy-1-naphthaldehyde (2-MN), has been identified as a novel inhibitor of strigolactone signaling in plants through in silico virtual screening. nih.govnih.gov
Docking simulations were performed to understand how 2-MN interacts with the strigolactone receptor, D14. nih.gov The crystal structure of the D14 protein was obtained from the Protein Data Bank (ID: 3WIO). nih.gov The simulations showed that 2-MN binds to a pocket in the D14 receptor, overlapping with the binding site of the natural ligand. nih.gov This binding is thought to inhibit the protein-protein interactions necessary for the signaling cascade. nih.govnih.gov The study highlighted that the aldehyde and 2-methoxy groups of 2-MN are essential for its inhibitory activity. nih.gov Such simulations provide a molecular basis for the observed biological activity and guide the design of more potent inhibitors. nih.gov
Perturbation Theory and Coupled Cluster Calculations for Energetic Analysis
For high-accuracy energetic analysis, methods beyond standard DFT are often employed. Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) calculations, while more computationally demanding, provide more reliable energy values, especially for systems where electron correlation is critical. eie.grnih.gov
In the investigation of the reaction pathways of 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, the geometry and energy features were explored using DFT, perturbation theory, and coupled cluster calculations. eie.grnih.govscite.ai These high-level calculations are used to refine the energies of reactants, products, and transition states obtained from DFT. For instance, the reaction free energies for competing cycloaddition and cyclization pathways were calculated to be -82.0 kcal/mol and -37.6 kcal/mol, respectively, confirming the kinetic and thermodynamic preference for the intermolecular reaction. nih.gov These methods provide a benchmark for assessing the accuracy of different DFT functionals and are crucial for obtaining a quantitative understanding of reaction energetics. eie.grnih.gov
Table 3: Comparison of Calculated Reaction Free Energies (ΔG) for a Related Naphthaldehyde Oxime Reaction nih.govscite.ai
| Reaction Pathway | Computational Method | Calculated ΔG (kcal/mol) |
| Intermolecular Diels-Alder Cycloaddition | DFT/MPn/CC | -82.0 |
| Intramolecular Cyclization | DFT/MPn/CC | -37.6 |
This data clearly illustrates how computational energetic analysis can distinguish between competing reaction mechanisms.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-Methoxy-1-naphthaldehyde (B1195280) oxime, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical data for confirming its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum offers a detailed map of the hydrogen atoms within the molecule. In a study detailing the electroorganic synthesis of nitriles, the ¹H NMR spectrum of 2-Methoxy-1-naphthaldehyde oxime was recorded in deuterated chloroform (B151607) (CDCl₃). scbt.com The chemical shifts (δ) are reported in parts per million (ppm) and provide clear evidence for the compound's structure.
The aromatic region of the spectrum is complex, showing distinct signals for the protons on the naphthalene (B1677914) ring system. Key signals include a doublet of doublets at 8.08 ppm, a doublet at 8.02 ppm, and another doublet at 7.82 ppm. Further multiplets corresponding to the remaining aromatic protons appear between 7.63 and 7.26 ppm. A characteristic singlet for the methoxy (B1213986) (-OCH₃) group protons is observed at 4.06 ppm. scbt.com
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.08 | dd | Aromatic H |
| 8.02 | d | Aromatic H |
| 7.82 | d | Aromatic H |
| 7.63 | ddd | Aromatic H |
| 7.44 | ddd | Aromatic H |
| 7.26 | d | Aromatic H |
| 4.06 | s | -OCH₃ |
Note: Data sourced from a study using CDCl₃ as the solvent. scbt.com 'd' denotes doublet, 'dd' denotes doublet of doublets, 'ddd' denotes doublet of doublet of doublelets, and 's' denotes singlet.
¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not extensively reported in the reviewed literature, analysis of its precursor, 2-methoxy-1-naphthaldehyde, and related naphthaldehyde oximes provides expected chemical shift ranges. mdpi.com The spectrum would be expected to show signals for the twelve distinct carbon atoms, including the carbon of the oxime group (C=NOH), the methoxy carbon, and the ten carbons of the naphthalene ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₂H₁₁NO₂, the expected exact mass can be calculated. scbt.com
Although specific HRMS fragmentation analysis for this compound is not detailed in the available literature, such analysis would be crucial for confirming the connectivity of the molecule. The fragmentation pattern would likely involve characteristic losses, such as the loss of the methoxy group or cleavage of the oxime moiety, providing further structural corroboration. Studies on related naphthalene-based oxime esters have utilized HRMS to confirm their structures, underscoring the importance of this technique. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π–π* transitions within the naphthalene aromatic system.
Research on naphthalene-based oxime esters, which are derivatives of the target compound, shows broad absorption regions below 400 nm. mdpi.comresearchgate.net These absorptions are attributed to the π–π* electronic transitions. The presence of the methoxy group, an auxochrome, is known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthalene ring. While the specific λmax values for this compound are not reported, the electronic absorption characteristics are fundamental to understanding its photochemical potential.
Electroanalytical Techniques, including Cyclic Voltammetry (CV), for Redox Properties
Electroanalytical methods like Cyclic Voltammetry (CV) are employed to investigate the redox properties of a compound, revealing information about its oxidation and reduction potentials. The photochemical behavior of related naphthalene-based oxime esters has been investigated using CV. mdpi.comresearchgate.net These studies demonstrate that the naphthalene oxime moiety can undergo electrochemical processes.
For this compound, a CV analysis would provide insight into the stability of its radical ions and the reversibility of its redox processes. However, specific experimental CV data, such as the half-wave potentials for oxidation and reduction, are not available in the surveyed scientific literature.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique used specifically for the detection and characterization of unpaired electrons, i.e., radical species. In the context of compounds like this compound, ESR can be instrumental, particularly when studying photochemical reactions where radical intermediates may be formed.
Studies on related naphthalene-based oxime esters have utilized ESR to investigate their photochemical reaction behavior, confirming the generation of radical species upon irradiation. mdpi.comresearchgate.net While no specific ESR spectra or data for radical species derived from this compound have been reported, this technique remains a critical tool for probing its potential photochemical pathways.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
However, the crystal structures of closely related compounds, such as (E)-1-naphthaldehyde oxime, have been determined. researchgate.net In these structures, the aldoxime group is observed to be conformationally similar, and the crystal packing is influenced by intermolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom of an adjacent molecule. It is highly probable that this compound would exhibit similar solid-state structural features, including a planar naphthalene system and intermolecular hydrogen bonding.
Specialized Photochemical Characterization Methods (e.g., Photolysis, Photo-DSC)
Specialized photochemical techniques are vital for understanding the behavior of molecules upon exposure to light. Photolysis experiments, which involve irradiating a sample and monitoring the changes over time, can reveal the compound's stability and the nature of its photochemical reactions. Differential Scanning Calorimetry (DSC) adapted for photochemical reactions (Photo-DSC) can measure the heat flow associated with photopolymerization, providing data on the efficiency of photoinitiators.
The photochemical properties and initiation capabilities of naphthalene-based oxime esters have been studied using both photolysis and photo-DSC. mdpi.comresearchgate.net These studies highlight the red-shifted absorption and initiation efficiency imparted by the naphthalene chromophore. While these methods are highly relevant for assessing the photochemical applications of this compound, specific studies and data for this compound are not presently found in the literature.
Emerging Applications in Chemical Synthesis and Functional Materials
Role as a Versatile Intermediate in the Construction of Complex Organic Architectures
2-Methoxy-1-naphthaldehyde (B1195280) oxime serves as a key building block in organic synthesis. The oxime functional group (-C=N-OH) is particularly useful, as it can participate in a variety of chemical transformations, such as condensations and rearrangements, allowing for the introduction of nitrogen atoms into molecular structures. cymitquimica.comresearchgate.net This reactivity makes it a valuable intermediate for synthesizing more complex organic molecules. cymitquimica.com
The naphthalene (B1677914) ring system imparts aromatic properties and a degree of hydrophobicity, which can influence the solubility and reactivity of the compound. cymitquimica.com Researchers have utilized this scaffold to create a range of more complex structures. For instance, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime has been synthesized and used as a precursor for creating 9-methoxynaphtho[1,2-d]isoxazole 2-oxide through an oxidative cyclization process. researchgate.netmdpi.com The synthesis of such heterocyclic systems highlights the utility of the oxime as a handle for constructing intricate molecular frameworks. eie.gr The ability to transform the oxime into various other functional groups, including amines, nitriles, and amides, further underscores its versatility as a synthetic intermediate. researchgate.net
Development of Naphthalene-Based Oxime Esters as Photoinitiators for Radical Photopolymerization
A significant area of application for derivatives of 2-Methoxy-1-naphthaldehyde oxime is in the field of photopolymerization. By converting the oxime to an oxime ester, scientists have developed a class of highly efficient Type I photoinitiators, which generate radicals upon light exposure to initiate polymerization. mdpi.combohrium.comnih.gov These naphthalene-based systems are of particular interest for their performance under both UV and visible light, including LED sources. mdpi.comnih.gov
Structure-Property Relationships Governing Photochemical Efficiency
The efficiency of these naphthalene-based oxime ester photoinitiators is strongly dependent on their molecular structure. Key relationships have been identified that link the substitution pattern of the naphthalene ring to photochemical performance. mdpi.comnih.gov
Position of Substitution: Studies comparing 1-naphthalene and 2-naphthalene substituted compounds revealed that the 1-naphthalene-based oxime esters exhibit a greatly improved UV absorption region. mdpi.comnih.govnih.gov
Influence of Methoxy (B1213986) Group: The presence and position of a methoxy substituent play a crucial role. A methoxy group generally leads to longer absorption characteristics. mdpi.comnih.govnih.gov Specifically, a naphthalene-based oxime ester with an o-methoxy substituent (NA-3) demonstrated a significantly red-shifted absorption region, meaning it can be activated by longer wavelengths of light. bohrium.comnih.govresearchgate.net
Radical Generation: Upon light irradiation, the primary photochemical process is the cleavage of the N–O bond in the oxime ester, which generates an iminyl radical and a methyl radical, both of which can initiate polymerization. mdpi.com Electron spin resonance (ESR) experiments have confirmed that the structure with the o-methoxy substitution (NA-3) produces a higher concentration of radicals, contributing to its superior performance. bohrium.com
Optimization of Absorption Characteristics and Photoreactivity
Optimizing the absorption properties of these photoinitiators is critical for their practical use, especially with the increasing prevalence of LED light sources which have narrow emission bands. researchgate.net Research has focused on modifying the naphthalene chromophore to better match these light sources.
The introduction of a methoxy group onto the 1-naphthalene unit has proven to be an effective strategy for shifting the absorption to longer wavelengths (red-shift). bohrium.comnih.gov This enhanced absorption in the near-visible region allows for more efficient use of light from sources like 405 nm LEDs. bohrium.comnih.govnih.gov The naphthalene-based oxime ester known as NA-3, which combines a 1-naphthalene core with an o-methoxy substituent, exemplifies this optimization. It achieves the highest final conversion efficiency for the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) monomer under both UV (46% conversion) and 405 nm LED (41% conversion) irradiation. bohrium.comnih.govresearchgate.net This superior photoreactivity is a direct result of its optimized absorption characteristics. bohrium.com
| Photoinitiator | Core Structure | Key Substituent | Max. Absorption (λmax) | Final Conversion (UV) | Final Conversion (405 nm LED) | Source |
| NA-1 | 2-Naphthalene | None | Shorter Wavelength | Lower | Lower | mdpi.com, bohrium.com |
| NA-2 | 1-Naphthalene | None | Improved vs. NA-1 | Moderate | Moderate | mdpi.com, bohrium.com |
| NA-3 | 1-Naphthalene | o-Methoxy | Red-shifted | 46% | 41% | bohrium.com, nih.gov, researchgate.net |
| NA-4 | 1-Naphthalene | p-Methoxy | Red-shifted | Lower than NA-3 | Lower than NA-3 | bohrium.com |
Research into Strigolactone Signaling Modulators (Derived from Precursors)
Derivatives of 2-Methoxy-1-naphthaldehyde have emerged as important tools in plant biology, specifically as modulators of strigolactone (SL) signaling. nih.gov Strigolactones are plant hormones that regulate various aspects of growth and development, including shoot branching. nih.govfrontiersin.org Inhibiting SL signaling can therefore be a strategy to control plant architecture. rsc.org
Discovery of Naphthalene-Based Aldehyde Inhibitors
The discovery of 2-methoxy-1-naphthaldehyde (2-MN) as an inhibitor of strigolactone signaling was achieved through in silico virtual screening. nih.govresearchgate.net Researchers used a pharmacophore model based on the crystal structure of the strigolactone receptor protein D14 bound to a hydrolysis product of strigolactone. nih.gov This computational approach identified a candidate compound, XM-47, which was predicted to hydrolyze into 2-MN. nih.gov Subsequent experimental testing confirmed that 2-MN effectively inhibits the key protein-protein interactions in the SL signaling pathway, such as the interaction between the D14 receptor and its downstream partners D53 and SLR1. nih.govresearchgate.net This inhibition was shown to restore the growth of tillering buds in rice that had been suppressed by strigolactones. nih.gov
Structure-Activity Relationship Studies for Inhibitory Activity
To understand what makes 2-MN an effective inhibitor and to potentially find even more potent compounds, researchers have conducted structure-activity relationship (SAR) studies. nih.govjst.go.jp These studies involve synthesizing derivatives of 2-MN and testing their inhibitory activity. The molecule was conceptually divided into three key parts: the aldehyde group, the methoxy group, and the naphthalene ring. nih.govjst.go.jp
The key findings from these studies indicate that the aldehyde and the 2-methoxy group are essential for the compound's inhibitory activity. jst.go.jp When the naphthalene ring was modified with additional groups, such as a 6-bromo or a 3-methoxy group, the resulting compounds showed similar or no inhibitory effect compared to the original 2-MN. jst.go.jpresearchgate.net This suggests that while the naphthalene scaffold is important, the specific arrangement of the aldehyde and methoxy groups at the 1 and 2 positions is critical for binding to the strigolactone receptor and exerting an inhibitory effect. jst.go.jp
| Compound | Modification from 2-MN | Inhibitory Effect (Y2H Assay) | Source |
| 2-Methoxy-1-naphthaldehyde (2-MN) | (Parent Compound) | Effective Inhibitor | nih.gov, jst.go.jp |
| 6-Bromo-2-methoxy-1-naphthaldehyde | Addition of 6-bromo group | No inhibitory effect | nih.gov, jst.go.jp |
| 2,3-Dimethoxy-1-naphthaldehyde | Addition of 3-methoxy group | Inhibitory effect at 100 µM | nih.gov, jst.go.jp |
Future Directions and Interdisciplinary Research Prospects
Expanding Synthetic Methodologies for Diverse Naphthalene (B1677914) Oxime Derivatives
While the direct synthesis of 2-Methoxy-1-naphthaldehyde (B1195280) oxime follows established chemical principles—typically the condensation reaction of 2-Methoxy-1-naphthaldehyde with hydroxylamine (B1172632)—the future lies in developing more sophisticated and diverse synthetic routes to a broader family of related derivatives. researchgate.netkhanacademy.org Research could focus on metal-mediated and metal-catalyzed reactions, which have shown great promise in the synthesis of other oxime species. acs.org
Future synthetic explorations could include:
O-Functionalization: Moving beyond simple O-alkylation with alkyl halides, research could explore the attachment of more complex moieties to the oxime oxygen. researchgate.net This could include groups that introduce photoresponsive behavior, enhance metal chelation, or improve biological targeting.
Novel Ring-Forming Reactions: The naphthalene oxime scaffold can serve as a precursor for various heterocyclic systems. acs.org Methodologies that use transition-metal catalysis or acid-mediated cyclizations could be developed to convert 2-Methoxy-1-naphthaldehyde oxime into novel fused-ring systems with potential applications in medicinal chemistry and materials science. acs.orgacs.org
Alternative Oxime Formation: Exploring unconventional methods for oxime synthesis, such as the reaction of nitroalkane salts with the naphthalene core in an acidic medium, could provide access to derivatives that are not achievable through traditional condensation routes. mdpi.com
| Synthetic Strategy | Description | Potential Outcome for this compound | Reference |
| Condensation | Reaction of the parent aldehyde with hydroxylamine or its derivatives. | Standard and reliable method for producing the base oxime and simple ethers. | researchgate.netkhanacademy.org |
| O-Alkylation/Acylation | Substitution reaction at the oxime's hydrogen atom using halides or other electrophiles. | Creation of a diverse library of oxime ethers and esters with tailored properties. | researchgate.netmdpi.com |
| Metal-Mediated Synthesis | Use of transition metals to catalyze or mediate the formation of the oxime or its transformation into other structures. | Access to complex heterocyclic scaffolds and novel reaction pathways. | acs.org |
| Acid-Mediated Arene Reaction | Reaction of nitro compounds with the naphthalene arene in strong acid to form oximes directly on the ring. | A non-traditional route that could yield unique structural isomers. | mdpi.com |
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The interplay between the steric and electronic effects of the naphthalene ring and its substituents dramatically influences reactivity. acs.org
Key areas for mechanistic investigation include:
Reaction Pathway Switching: Studies on related naphthalene-based aldoximes have shown that the choice of reagents can selectively direct the reaction toward different products, such as nitriles or indazoles. acs.org Investigating these pathways for this compound could unlock precise control over its chemical transformations.
Role of Metal Intermediates: For metal-catalyzed reactions, such as olefinations or hydrogenations, detailed mechanistic studies are needed. Research on other oximes suggests the involvement of transient species like ruthenium nitrides, and understanding these intermediates is key to optimizing catalytic cycles. acs.org
Photochemical Reactivity: The naphthalene chromophore suggests that its oxime derivatives could have interesting photochemical properties. Mechanistic studies on the photolysis of related naphthalene-based oxime esters have revealed pathways for generating reactive radical species, a process influenced by the singlet and triplet excited states of the naphthalene moiety. mdpi.com
Rational Design of Naphthalene Oxime-Based Functional Materials
The rational design of new materials allows for the creation of substances with properties tailored for specific applications. The this compound scaffold is a promising building block for a variety of functional materials.
Photoinitiators: Naphthalene-based oxime esters, particularly those with a methoxy (B1213986) group, have demonstrated potential as Type I photoinitiators for free-radical polymerization. mdpi.com The methoxy group and the position of substitution on the naphthalene ring significantly influence the compound's absorption characteristics and initiation efficiency. mdpi.com Future work could optimize the structure of this compound esters for curing applications using UV and visible light sources.
Metal-Organic Frameworks (MOFs): The oxime group is an effective metal-binding ligand. This functionality can be exploited to incorporate this compound or its derivatives as organic linkers in the synthesis of novel MOFs. acs.org The design of such materials could target applications in catalysis, gas separation, or luminescence sensing. rsc.orgbohrium.com
"Smart" Materials: The concept of designing "smart" molecules that respond to environmental stimuli can be applied to naphthalene oximes. For instance, research on uncharged bis-oximes for biomedical applications has shown that protonation states can be tuned to create conformationally adaptive molecules, a principle applicable to the design of sensors or responsive drug-delivery systems based on this compound. nih.govnih.gov
Advanced Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. escholarship.org For a molecule like this compound, this integrated approach can accelerate discovery and deepen understanding.
Structural and Spectroscopic Analysis: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies (IR), and NMR chemical shifts. These theoretical predictions can then be compared with experimental data from X-ray crystallography, IR spectroscopy, and NMR to confirm the structure and conformation of new derivatives. researchgate.net
Reaction Mechanism Elucidation: Computational studies can map the potential energy surfaces of chemical reactions, identifying transition states and intermediates. mdpi.com This is particularly valuable for understanding complex, multi-step transformations or predicting the stereoselectivity of a reaction, guiding the choice of experimental conditions. mdpi.com
Predicting Functional Properties: Theoretical models can predict electronic properties such as frontier molecular orbital energies (HOMO-LUMO gaps), which are relevant to a molecule's light-absorbing properties and reactivity. researchgate.net This can guide the rational design of functional materials, such as the photoinitiators mentioned previously, by screening candidate structures in silico before committing to their synthesis. escholarship.org
| Integrated Approach | Computational Method | Experimental Technique | Application to this compound | Reference |
| Structure Confirmation | DFT Geometry Optimization | X-ray Diffraction, NMR | Confirming the 3D structure and stereochemistry of new derivatives. | researchgate.net |
| Mechanism Analysis | Transition State Searching | Kinetic Studies, Isotope Labeling | Understanding reaction pathways and selectivity in transformations. | acs.orgmdpi.com |
| Property Prediction | Time-Dependent DFT (TD-DFT) | UV-Vis Spectroscopy, Cyclic Voltammetry | Designing materials with specific optical and electronic properties. | mdpi.comescholarship.org |
Exploration of Novel Applications in Catalysis and Chemical Biology
The structural features of this compound suggest its potential utility in the fields of catalysis and chemical biology.
Chemical Biology Probes: The parent aldehyde, 2-methoxy-1-naphthaldehyde, has been identified as an inhibitor of strigolactone signaling in plants, demonstrating that this molecular scaffold can interact with biological systems. nih.gov Furthermore, related oxime-bearing naphthalene derivatives have been discovered as activators of the Nrf2 signaling pathway, which is important for cellular antioxidant responses and has implications for chemoprevention. nih.gov This suggests that this compound could be a valuable lead compound for developing new probes or therapeutic agents.
Bioconjugation: Oxime ligation is a well-established and highly specific reaction used to link molecules in biological systems. researchgate.net The oxime functionality of the title compound could be used to attach it to proteins or other biomolecules, enabling the development of targeted drug delivery systems or imaging agents.
Catalysis: The oxime moiety can act as a ligand for transition metals. By incorporating chiral elements, it may be possible to design ligands based on the this compound scaffold for use in asymmetric catalysis. researchgate.net The naphthalene backbone provides a rigid and sterically defined framework that could influence the stereochemical outcome of catalytic reactions. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methoxy-1-naphthaldehyde oxime with high yield and purity?
Q. How do reaction conditions influence the isomerization of this compound during synthesis?
- Methodological Answer : Isomerization (E/Z) is temperature- and solvent-dependent. GC-FTIR studies on analogous oximes show higher temperatures (>80°C) favor the thermodynamically stable E-isomer, while polar solvents (e.g., DMF) stabilize the Z-form . Kinetic control via low-temperature synthesis (0–5°C) can trap the Z-isomer. Monitoring via time-resolved IR or chiral HPLC is recommended for isomer-specific applications.
Q. What are the mechanisms underlying the biological activity of this compound and its derivatives?
- Methodological Answer : Oximes exhibit bioactivity through chelation (e.g., metal-binding in enzyme inhibition) or redox cycling. For example:
- Antimicrobial Activity : Coordination with transition metals (Cu²⁺, Fe³⁺) disrupts bacterial membrane integrity .
- Anticancer Potential : ROS generation via oxime-mediated Fenton-like reactions induces apoptosis .
- Validation : Use enzyme inhibition assays (e.g., urease) and ROS detection kits (e.g., DCFH-DA) to quantify mechanisms.
Q. How can computational methods predict the reactivity of this compound in various reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict nucleophilic attack sites (e.g., oxime oxygen) .
- MD Simulations : Model solvation effects on isomer stability (e.g., water vs. toluene) .
- Software : Gaussian, ORCA, or VMD for visualization. Validate predictions with experimental kinetic studies.
Q. What strategies resolve conflicting data on the stability of this compound under storage?
- Methodological Answer : Discrepancies in stability studies (e.g., shelf life in open vs. inert atmosphere) arise from oxidation sensitivity. Mitigation strategies:
- Storage : Argon-purged vials at –20°C (degradation <5% over 6 months) .
- Stabilizers : Add 0.1% BHT (antioxidant) to ethanolic solutions.
- Validation : Periodic HPLC-UV checks (λ = 254 nm) to monitor degradation products.
Contradiction Analysis
- vs. 24 : While recommends NaBH₄ for aldehyde reduction, oximes require milder reductants (e.g., Zn/HCl) to avoid over-reduction.
- Resolution : Validate reductant compatibility via small-scale trials with TLC monitoring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
